molecular formula C14H12N2O2 B7558590 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone

2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone

Cat. No. B7558590
M. Wt: 240.26 g/mol
InChI Key: NFAOAMUVQMMSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone, also known as DIMBOA, is a naturally occurring compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against pests and diseases. DIMBOA has been the subject of scientific research due to its potential applications in various fields, including agriculture, medicine, and biotechnology.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) and the activation of various signaling pathways. In insects, it has been shown to disrupt the insect gut microbiota and inhibit the activity of digestive enzymes, leading to reduced feeding and growth. In plants, it has been shown to induce the production of defense-related compounds and activate defense signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects on organisms. In insects, it has been shown to reduce feeding and growth, disrupt gut microbiota, and inhibit digestive enzyme activity. In plants, it has been shown to induce the production of defense-related compounds, activate defense signaling pathways, and inhibit the growth of herbivores and pathogens. In mammals, it has been studied for its anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone in lab experiments include its availability, low cost, and potential applications in various fields. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells and organisms at high concentrations.

Future Directions

There are several future directions for the study of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone. In agriculture, it can be further studied for its potential as a natural pesticide and herbicide. In medicine, it can be further studied for its potential as an anti-cancer and anti-inflammatory agent. In biotechnology, it can be further studied for its potential as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different organisms.

Synthesis Methods

The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone can be achieved through various methods, including chemical synthesis and extraction from maize plants. Chemical synthesis involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst to form the benzoxazinone ring. The resulting compound is then treated with methanol and hydrochloric acid to obtain this compound. Extraction from maize plants involves the use of solvents to extract the compound from the plant tissues.

Scientific Research Applications

2,3-Dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone has been the subject of scientific research due to its potential applications in various fields. In agriculture, it has been shown to have insecticidal and herbicidal properties, making it a potential alternative to synthetic pesticides and herbicides. In medicine, it has been studied for its anti-cancer and anti-inflammatory properties. In biotechnology, it has been used as a precursor for the synthesis of other benzoxazinoids with potential applications in drug discovery.

properties

IUPAC Name

2,3-dihydro-1,4-benzoxazin-4-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-14(11-5-7-15-8-6-11)16-9-10-18-13-4-2-1-3-12(13)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAOAMUVQMMSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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